4-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide
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Overview
Description
4-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with an azepane sulfonyl group and a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoyl chloride with pyrazine-2-amine under basic conditions.
Introduction of the Azepane Sulfonyl Group: The azepane sulfonyl group can be introduced by reacting the benzamide intermediate with azepane-1-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
4-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It can be used as a tool compound in biological studies to understand its effects on cellular processes and pathways.
Materials Science: The compound may be explored for its potential use in the development of novel materials with unique properties, such as polymers or coatings.
Industry: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide: This compound features a morpholine ring instead of an azepane ring.
4-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide: This compound features a piperidine ring instead of an azepane ring.
Uniqueness
4-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide is unique due to the presence of the azepane ring, which may confer different steric and electronic properties compared to similar compounds with different ring systems. These differences can affect the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-pyrazin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c22-17(20-16-13-18-9-10-19-16)14-5-7-15(8-6-14)25(23,24)21-11-3-1-2-4-12-21/h5-10,13H,1-4,11-12H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKTWCIFWXRZCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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